molecular formula C20H12F2N2O B3034363 2,4-Bis(4-fluorophenyl)phthalazin-1-one CAS No. 161716-27-4

2,4-Bis(4-fluorophenyl)phthalazin-1-one

Cat. No.: B3034363
CAS No.: 161716-27-4
M. Wt: 334.3 g/mol
InChI Key: WGQGONNKRRHRQK-UHFFFAOYSA-N
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Description

2,4-Bis(4-fluorophenyl)phthalazin-1-one is a phthalazinone derivative characterized by a bicyclic phthalazinone core substituted with two 4-fluorophenyl groups at the 2- and 4-positions. Phthalazinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological properties, including enzyme inhibition and anticancer activity. The fluorine atoms on the phenyl rings enhance metabolic stability, lipophilicity, and binding interactions via electron-withdrawing effects and hydrogen bonding.

Properties

IUPAC Name

2,4-bis(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGONNKRRHRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-fluorophenyl)phthalazin-1-one typically involves the reaction of 4-fluorobenzoyl chloride with hydrazine to form the intermediate 4-fluorobenzohydrazide. This intermediate then undergoes cyclization with phthalic anhydride under acidic conditions to yield the desired phthalazinone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(4-fluorophenyl)phthalazin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

  • Substituted derivatives with various functional groups.
  • Reduced alcohol or oxidized carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-fluorophenyl)phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair, thereby affecting cellular processes . The fluorine atoms enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The pharmacological and physicochemical properties of phthalazinone derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Compound Name Substituents Key Features Biological Target/Activity References
2,4-Bis(4-fluorophenyl)phthalazin-1-one 2- and 4-positions: 4-fluorophenyl Enhanced lipophilicity and metabolic stability due to fluorine substituents Inferred: PARP or kinase inhibition
Olaparib (AZD2281) 4-benzyl group with 4-fluoro-3-(piperazine-carbonyl) substitution PARP-1/2 inhibitor; standalone activity in BRCA-deficient cancers PARP-1/2 (IC₅₀: 1–10 nM)
4-(4-Chlorobenzyl)phthalazin-1(2H)-one 4-position: 4-chlorobenzyl Chlorine increases electron-withdrawing effects; potential kinase inhibition Not specified
4-(4-Bromophenyl)phthalazin-1(2H)-one 4-position: 4-bromophenyl Bromine enhances halogen bonding; may improve DNA intercalation Not specified
Compound D1 (Egyptian Journal) 4-fluoro-3-(3-methyl-4-(phenylsulfonyl)piperazine-carbonyl)benzyl group Sulfonyl group improves solubility and target selectivity Probable kinase or PARP inhibition
KU-0059436 (AZD2281 analog) 4-benzyl group with cyclopropanecarbonyl-piperazine substitution High oral bioavailability; standalone activity in BRCA-deficient models PARP-1/2 (IC₅₀: <10 nM)

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects: Fluorine and chlorine substituents improve binding affinity to enzymes like PARP by stabilizing charge interactions. For example, Olaparib’s 4-fluorophenyl group contributes to its nanomolar potency . Bromine (in 4-bromophenyl analog) may enhance DNA binding but could increase toxicity risks .
  • Solubility and Bioavailability: Piperazine or sulfonyl-piperazine substituents (e.g., in Olaparib and Compound D1) improve water solubility and oral bioavailability compared to non-polar substituents like bis(4-fluorophenyl) .

Structure-Activity Relationships (SAR)

  • Position of Substituents : Substitution at the 4-position (e.g., benzyl groups in Olaparib) is critical for PARP inhibition, while 2-position substituents modulate selectivity .
  • Halogen Effects : Fluorine > Chlorine > Bromine in metabolic stability due to smaller atomic size and stronger C-F bond. Bromine’s larger size may hinder target binding despite stronger halogen bonds .
  • Piperazine vs. Non-Piperazine Derivatives: Piperazine-containing analogs (e.g., KU-0059436) show superior pharmacokinetic profiles, with oral bioavailability >50% in preclinical models, compared to non-piperazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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